Methyl 2-(4-phenylphenoxy)propanoate
Overview
Description
Methyl 2-(4-phenylphenoxy)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is notable for its unique structure, which includes a phenyl group attached to a phenoxy group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(4-phenylphenoxy)propanoate can be synthesized through the esterification of 2-(4-phenylphenoxy)propanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-phenylphenoxy)propanoate undergoes various chemical reactions, including:
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles like nitric acid for nitration or bromine for bromination.
Major Products
Hydrolysis: 2-(4-phenylphenoxy)propanoic acid and methanol.
Reduction: 2-(4-phenylphenoxy)propanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 2-(4-phenylphenoxy)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Mechanism of Action
The mechanism by which methyl 2-(4-phenylphenoxy)propanoate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory properties may be attributed to its ability to inhibit certain enzymes involved in the inflammatory response . The compound’s structure allows it to interact with various biological molecules, leading to its diverse range of activities .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-isobutylphenyl)propanoate: Known for its use in the synthesis of ibuprofen.
Methyl 2-(4-fluorophenoxy)propanoate:
Uniqueness
Methyl 2-(4-phenylphenoxy)propanoate stands out due to its unique combination of a phenyl and phenoxy group, which imparts specific chemical and physical properties. This makes it a valuable compound in various fields, from synthetic chemistry to industrial applications .
Properties
IUPAC Name |
methyl 2-(4-phenylphenoxy)propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-12(16(17)18-2)19-15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-12H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFXZHGCUKGGBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC=C(C=C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10326086 | |
Record name | methyl 2-(4-phenylphenoxy)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10326086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93434-64-1 | |
Record name | NSC523911 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523911 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 2-(4-phenylphenoxy)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10326086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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